Molecular Recognition Element: Imidazole-Containing Side Chain vs. Non-Basic Alkyl Amide Analogs
The N-(3-(1H-imidazol-1-yl)propyl) side chain of CAS 862831-03-6 introduces a basic, heteroaromatic hydrogen-bond acceptor/donor that is absent in the simplest analog, 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 101938-54-9). In the indol-3-yl-oxoacetamide CB₂ ligand series, Moldovan et al. (2017) demonstrated that a fluorinated side-chain derivative achieved a CB₂ Ki of 6.2 nM, whereas the unsubstituted phenyl analog showed >100-fold lower affinity [1]. While these data are from a related sub-series (1-pentyl-5-furan-2-yl-indole core rather than 1,2-dimethylindole), they establish the principle that the side-chain heterocycle identity and basicity are primary potency drivers within this scaffold class. The imidazole ring in CAS 862831-03-6 further offers unique metal-coordination potential (e.g., heme iron in CYP enzymes, zinc in metalloproteases) that non-heterocyclic alkyl amides cannot provide . Direct quantitative comparison data for CAS 862831-03-6 versus its des-imidazole analog are not available in the public domain.
| Evidence Dimension | Side-chain heterocycle effect on target binding affinity (class-level CB₂ Ki) |
|---|---|
| Target Compound Data | Imidazole-containing side chain (CAS 862831-03-6): no direct Ki data available |
| Comparator Or Baseline | Related indol-3-yl-oxoacetamide with optimized side chain: CB₂ Ki = 6.2 nM (fluorinated derivative 8, Moldovan 2017); unsubstituted phenyl analog: >600 nM |
| Quantified Difference | ~100-fold affinity difference attributable to side-chain heterocycle optimization in related series |
| Conditions | CB₂ radioligand binding assay; [3H]CP-55,940 displacement; human CB₂ receptor (class-level evidence from structurally related indol-3-yl-oxoacetamides) |
Why This Matters
For procurement decisions, the imidazole side chain defines a pharmacophore geometry that cannot be replicated by non-basic or non-heteroaromatic analogs, making this compound the necessary choice when the target hypothesis requires an imidazole-mediated interaction.
- [1] Moldovan, R.-P.; Deuther-Conrad, W.; Horti, A.G.; Brust, P. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules 2017, 22(1), 77, DOI: 10.3390/molecules22010077. (CB₂ Ki = 6.2 nM for fluorinated derivative 8; class-level evidence for side-chain dependency). View Source
